molecular formula C10H10FNO3 B3866396 METHYL 2-[(2-FLUOROPHENYL)FORMAMIDO]ACETATE CAS No. 5558-80-5

METHYL 2-[(2-FLUOROPHENYL)FORMAMIDO]ACETATE

Cat. No.: B3866396
CAS No.: 5558-80-5
M. Wt: 211.19 g/mol
InChI Key: XBIXAJSPXHCRMH-UHFFFAOYSA-N
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Description

Methyl 2-[(2-fluorophenyl)formamido]acetate is a fluorinated organic compound featuring a formamido group (-NHC(O)-) attached to a 2-fluorophenyl ring and an esterified acetate moiety.

Properties

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXAJSPXHCRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970923
Record name 2-Fluoro-N-(2-methoxy-2-oxoethyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-80-5
Record name 2-Fluoro-N-(2-methoxy-2-oxoethyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2-fluorophenyl)formamido]acetate typically involves the reaction of 2-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2-fluorophenyl)formamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-fluorophenyl)formamido]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2-fluorophenyl)formamido]acetate involves its interaction with various molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Variations in Fluorophenyl-Modified Acetates

The compound’s closest analogs differ in substituent positions, functional groups, and electronic effects. Key examples include:

Compound Name Substituents/Functional Groups Key Structural Differences Reference
Methyl 2-[(2-fluorophenyl)formamido]acetate 2-Fluorophenyl, formamido, methyl ester Reference compound N/A
25C-NBF HCl (, Entry 11) 4-Chloro-2,5-dimethoxybenzene, ethanamine, HCl Chloro/methoxy substituents; amine vs. formamido
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate () 3-Fluorophenyl, methylamino, ester Meta-fluorine; amino vs. formamido linkage
Methyl 2-(2-formylphenyl)acetate () 2-Formylphenyl, ester Formyl (aldehyde) vs. formamido group

Key Observations :

  • Functional Group Reactivity : The formamido group (-NHC(O)-) is less reactive than aldehydes (e.g., ) but more polar than simple amines (e.g., 25C-NBF HCl), influencing solubility and synthetic utility .

Physicochemical Properties

Available data for analogs (extracted from and ):

Property This compound (Predicted) Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate () Methyl 2-(2-formylphenyl)acetate ()
Molecular Formula C₁₀H₁₀FNO₃ C₁₀H₁₂FNO₂ C₁₀H₁₀O₃
Molecular Weight (g/mol) ~211.2 197.21 178.18
Key Functional Groups Formamido, ester Amine, ester Aldehyde, ester
Potential Solubility Moderate (polar groups) Moderate (amine enhances polarity) Low (aldehyde increases hydrophobicity)

Notes:

  • The target compound’s formamido group likely increases polarity compared to the aldehyde in , enhancing aqueous solubility .
  • Steric effects from ortho-fluorine may reduce crystallinity compared to meta-substituted analogs .

Reactivity and Stability

  • Hydrolysis Sensitivity : The ester group in all compounds is prone to hydrolysis under acidic/basic conditions. However, the formamido group in the target compound may offer additional stability compared to aldehydes () but less than tertiary amines (e.g., 25C-NBF HCl) .
  • Synthetic Utility : The formamido group serves as a versatile intermediate for further functionalization (e.g., amidation or cyclization), whereas aldehydes () are more reactive in condensations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[(2-FLUOROPHENYL)FORMAMIDO]ACETATE

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